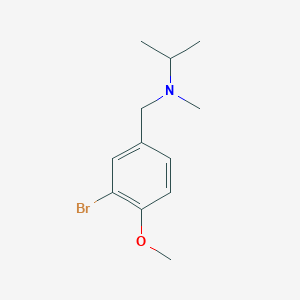![molecular formula C11H16FNO B7862969 2-[Ethyl-(3-fluoro-benzyl)-amino]-ethanol](/img/structure/B7862969.png)
2-[Ethyl-(3-fluoro-benzyl)-amino]-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Ethyl-(3-fluoro-benzyl)-amino]-ethanol is an organic compound that features a benzyl group substituted with a fluorine atom, an ethyl group, and an aminoethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(3-fluoro-benzyl)-amino]-ethanol can be achieved through several synthetic routes. One common method involves the alkylation of 3-fluorobenzylamine with ethyl bromide, followed by the reaction with ethylene oxide to introduce the ethanol moiety. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-[Ethyl-(3-fluoro-benzyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate the substitution of the fluorine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
2-[Ethyl-(3-fluoro-benzyl)-amino]-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[Ethyl-(3-fluoro-benzyl)-amino]-ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
- 2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol
- 2-[Ethyl-(3-chloro-benzyl)-amino]-ethanol
- 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol
Uniqueness
2-[Ethyl-(3-fluoro-benzyl)-amino]-ethanol is unique due to the presence of the fluorine atom at the 3-position of the benzyl group. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.
特性
IUPAC Name |
2-[ethyl-[(3-fluorophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-13(6-7-14)9-10-4-3-5-11(12)8-10/h3-5,8,14H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLQNXCTZWKBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-1-ethanol](/img/structure/B7862901.png)
![1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine](/img/structure/B7862905.png)
![2-[(4-Chloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862912.png)
![2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862914.png)
![2-[(2,4-Dichloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862919.png)
![2-[Ethyl-(4-fluoro-benzyl)-amino]-ethanol](/img/structure/B7862933.png)
![2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862940.png)
![2-[(2,6-Dichloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862947.png)
![2-[Ethyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7862955.png)
![2-[Ethyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7862968.png)
![2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol](/img/structure/B7862980.png)
![2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7862983.png)

